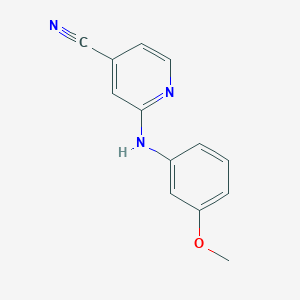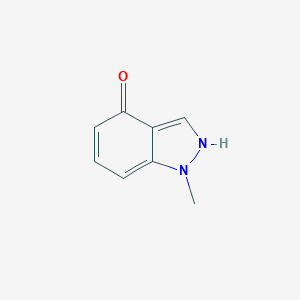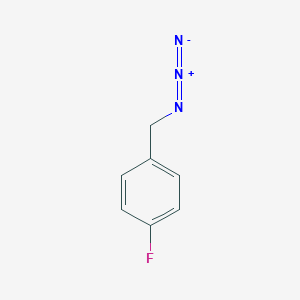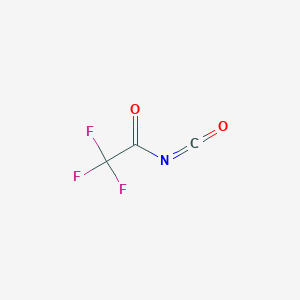
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
説明
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It has been studied for its potential antimicrobial properties .
Synthesis Analysis
The synthesis of this compound and its derivatives has been the subject of various studies . For instance, one study synthesized a series of novel ethyl 5- (substituted)-1H-pyrazole-3-carboxylate derivatives and evaluated them for anti-inflammatory activity .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-9-14(13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.24 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 216.089877630 g/mol . The topological polar surface area is 44.1 Ų .科学的研究の応用
Synthesis and Characterization : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized and characterized, providing insights into its molecular structure through X-ray diffraction and DFT studies (Viveka et al., 2016).
Auxin Activities and Agricultural Applications : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a similar compound, was studied for its auxin activities. Although its auxin activities were not high, a few derivatives were found to have effects on wheat germ, suggesting potential agricultural applications (Yue et al., 2010).
Chemical Properties and Biological Evaluation : Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have provided insights into its chemical properties. Additionally, its potential for antioxidant properties has been explored (Viveka et al., 2016).
Optical Nonlinearity and Potential Applications : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating their potential for use in optical limiting applications (Chandrakantha et al., 2013).
Potential in Cancer Research : Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, synthesized from similar compounds, showed promising results in suppressing lung cancer cell growth (Zheng et al., 2010).
Cross-Coupling Reactions in Organic Synthesis : Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized in cross-coupling reactions, demonstrating their utility in the synthesis of various organic compounds (Arbačiauskienė et al., 2011).
Regioselective Synthesis Techniques : There has been a focus on the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting advanced methodologies in organic synthesis (Machado et al., 2011).
Investigations in Medicinal Chemistry : Synthesis and crystal structure studies of novel ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate have been conducted, demonstrating its role as an acrosin inhibitor, with implications in medicinal chemistry (Qi et al., 2011).
Applications in Microwave-Assisted Synthesis : Microwave-assisted synthesis of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate derivatives demonstrates the compound's versatility in modern synthetic techniques (Milosevic et al., 2015).
将来の方向性
作用機序
Target of Action
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate, a derivative of pyrazole, has been found to exhibit antimicrobial activity . The primary targets of this compound are various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . These bacteria are known to cause a variety of infections in humans, and the compound’s ability to inhibit their growth suggests its potential as an antimicrobial agent.
Mode of Action
It is known that pyrazole derivatives can interact with multiple receptors, which can lead to a variety of biological effects . The compound’s interaction with its targets likely results in changes that inhibit the growth and proliferation of the bacteria, thereby exerting its antimicrobial effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect a wide range of pharmacological properties . Given the compound’s antimicrobial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to their death or growth inhibition .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . This is evidenced by its antimicrobial activity against various bacterial strains . The molecular and cellular effects of the compound’s action likely involve disruption of essential bacterial processes, leading to cell death or growth inhibition .
生化学分析
Biochemical Properties
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interactions of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate with enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that pyrazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
ethyl 1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-9-14(13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQSUSPWELMLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423718 | |
| Record name | Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115315-95-2 | |
| Record name | Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115315-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















